molecular formula C10H7ClN2O2 B14637645 2-Chloro-1,4-bis(isocyanatomethyl)benzene CAS No. 56651-69-5

2-Chloro-1,4-bis(isocyanatomethyl)benzene

Cat. No.: B14637645
CAS No.: 56651-69-5
M. Wt: 222.63 g/mol
InChI Key: IYTIOTVDGPMENP-UHFFFAOYSA-N
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Description

2-Chloro-1,4-bis(isocyanatomethyl)benzene is an organic compound with the molecular formula C₁₀H₈ClN₂O₂ It is a derivative of benzene, where two isocyanatomethyl groups are attached to the 1 and 4 positions of the benzene ring, and a chlorine atom is attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,4-bis(isocyanatomethyl)benzene typically involves the chlorination of 1,4-bis(isocyanatomethyl)benzene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃). The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective chlorination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,4-bis(isocyanatomethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Addition Reactions: The isocyanate groups can react with nucleophiles like amines or alcohols to form ureas or urethanes, respectively.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Addition Reactions: Reagents such as primary or secondary amines, and alcohols, are used under mild to moderate temperature conditions.

Major Products

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Addition Reactions: Products include ureas and urethanes, which are important in the production of polymers and coatings.

Scientific Research Applications

2-Chloro-1,4-bis(isocyanatomethyl)benzene has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and polyureas, which are materials with diverse applications, including foams, elastomers, and coatings.

    Materials Science: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.

    Biological Research: It is studied for its potential use in the development of bioactive compounds and drug delivery systems.

    Industrial Applications: The compound is used in the production of adhesives, sealants, and coatings due to its reactivity and ability to form strong bonds.

Mechanism of Action

The mechanism of action of 2-Chloro-1,4-bis(isocyanatomethyl)benzene involves its reactivity towards nucleophiles. The isocyanate groups can react with nucleophiles to form stable products, such as ureas and urethanes. The chlorine atom can also participate in substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which makes the benzene ring more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(isocyanatomethyl)benzene: Similar structure but with isocyanatomethyl groups at the 1 and 2 positions.

    1-Chloro-4-(2-isocyanatoethyl)benzene: Similar structure but with an isocyanatoethyl group instead of an isocyanatomethyl group.

    2-Chloro-1-methyl-4-nitrobenzene: Similar structure but with a nitro group instead of isocyanatomethyl groups.

Uniqueness

2-Chloro-1,4-bis(isocyanatomethyl)benzene is unique due to the presence of both isocyanatomethyl groups and a chlorine atom on the benzene ring. This combination of functional groups provides the compound with distinct reactivity and makes it valuable in the synthesis of polymers and advanced materials.

Properties

CAS No.

56651-69-5

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

2-chloro-1,4-bis(isocyanatomethyl)benzene

InChI

InChI=1S/C10H7ClN2O2/c11-10-3-8(4-12-6-14)1-2-9(10)5-13-7-15/h1-3H,4-5H2

InChI Key

IYTIOTVDGPMENP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN=C=O)Cl)CN=C=O

Origin of Product

United States

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